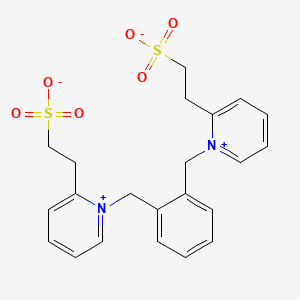
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines a hydroxyphenyl group, a benzodioxol moiety, and an oxazolidinone ring, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the benzodioxol moiety, followed by the formation of the oxazolidinone ring through cyclization reactions. The hydroxyphenyl group is then introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
化学反应分析
Types of Reactions
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amines.
Substitution: The benzodioxol moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted benzodioxol derivatives.
科学研究应用
5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone involves its interaction with specific molecular targets and pathways. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound’s structure allows it to interact with various biological macromolecules, influencing their function and activity.
相似化合物的比较
Similar Compounds
5-(4-Hydroxyphenyl)-4-methyl-2-oxazolidinone: Lacks the benzodioxol moiety.
4-Methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone: Lacks the hydroxyphenyl group.
5-(4-Hydroxyphenyl)-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone: Lacks the methyl group on the oxazolidinone ring.
Uniqueness
The uniqueness of 5-(4-Hydroxyphenyl)-4-methyl-3-(2-(2-methyl-1,3-benzodioxol-2-yl)ethyl)-2-oxazolidinone lies in its combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
87081-34-3 |
|---|---|
分子式 |
C20H21NO5 |
分子量 |
355.4 g/mol |
IUPAC 名称 |
5-(4-hydroxyphenyl)-4-methyl-3-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C20H21NO5/c1-13-18(14-7-9-15(22)10-8-14)24-19(23)21(13)12-11-20(2)25-16-5-3-4-6-17(16)26-20/h3-10,13,18,22H,11-12H2,1-2H3 |
InChI 键 |
OMSWZNQWSWGCSB-UHFFFAOYSA-N |
规范 SMILES |
CC1C(OC(=O)N1CCC2(OC3=CC=CC=C3O2)C)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



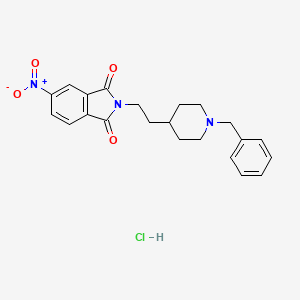
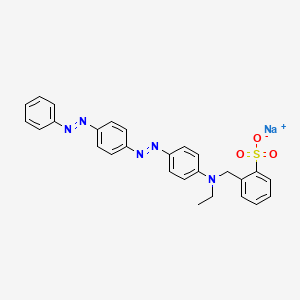
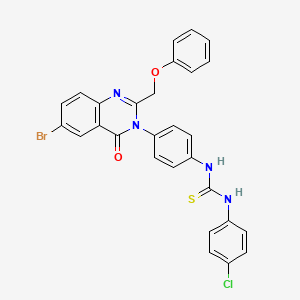
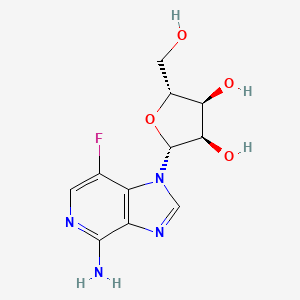

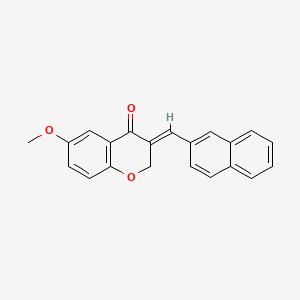
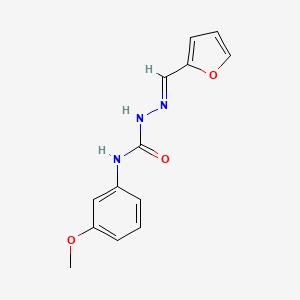

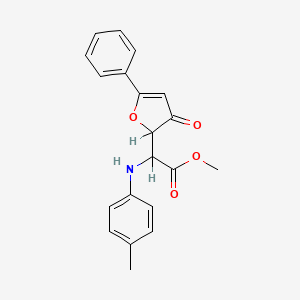
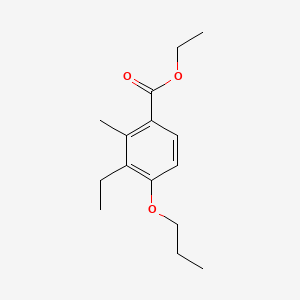
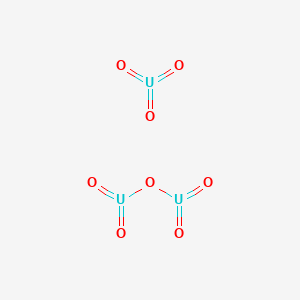
![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)
